2-(4-Fluoro-2-methylbenzoyl)pyridine
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Overview
Description
2-(4-Fluoro-2-methylbenzoyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom and a methyl group attached to a benzoyl group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-(4-Fluoro-2-methylbenzoyl)pyridine, often employs large-scale fluorination processes. These processes utilize efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2-(4-Fluoro-2-methylbenzoyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the development of radiolabeled tracers for imaging studies.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities and signaling pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
2-(4-Fluoro-2-methylbenzoyl)pyridine is unique due to the specific positioning of the fluorine and methyl groups on the benzoyl moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-8-10(14)5-6-11(9)13(16)12-4-2-3-7-15-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONIDLGXGWGNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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